Urea, 1-(2-chloroethyl)-3-(m-tolyl)-

Description

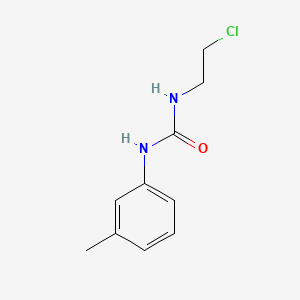

Its molecular formula is C₁₀H₁₂ClN₂O, and it is characterized by a 2-chloroethyl group attached to one nitrogen atom of the urea moiety and a meta-tolyl (m-tolyl) group attached to the other nitrogen .

Structurally, the m-tolyl substituent (a methyl group at the meta position of the benzene ring) distinguishes it from analogs with alternative aryl or cycloalkyl groups. The 2-chloroethyl group is a common feature in nitrosourea-based chemotherapeutic agents, enabling alkylation of DNA and proteins, which contributes to cytotoxicity .

Properties

CAS No. |

15145-36-5 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C10H13ClN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |

InChI Key |

YFJQMNIZVXYKSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Antitumor Activity

Key structural analogs include 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) , 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) , and 1-aryl-3-(2-chloroethyl)urea derivatives (CEUs). The presence or absence of the nitroso group and the nature of the N-3 substituent critically influence biological activity:

- Activity Trends : CEU derivatives, such as the tert-butyl analog, exhibit superior cytotoxicity (ID₅₀ = 4 µM) compared to CCNU (ID₅₀ = 45 µM) and chlorambucil (ID₅₀ = 21 µM) in LoVo colorectal cancer cells . The absence of the nitroso group in CEUs reduces carbamoylating activity, which may lower toxicity while retaining alkylation-driven efficacy .

- Mechanistic Differences: Nitrosoureas like CCNU and BCNU decompose to release isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair enzymes (e.g., ligase) and potentiate cytotoxicity .

Toxicity and Mutagenicity Profiles

Toxicity correlates with carbamoylating activity and metabolic stability:

- This contrasts with CCNU and BCNU, where nitroso-derived isocyanates contribute to DNA repair inhibition and secondary carcinogenicity .

- Genotoxicity: In chloroethylnitrosoureas, the position of substituents affects DNA damage patterns. For example, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (Compound I) induces 14-fold more single-strand breaks (mutagenic) than cross-links, whereas analogs with reversed substituents (Compound III) favor cross-linking (antitumor-active) .

Pharmacokinetics and Solubility

Lipophilicity (logP) and chemical stability influence bioavailability and therapeutic index:

- Solubility and Efficacy: Optimal nitrosoureas (e.g., CCNU) balance lipophilicity (logP ~2.5) for blood-brain barrier penetration with alkylating activity . CEUs, lacking nitroso groups, may exhibit improved solubility and reduced nonspecific protein binding, enhancing tumor selectivity .

- Degradation Pathways: Chloroethylnitrosoureas degrade via 2-chloroethyl carbonium ion intermediates, forming cross-links, whereas non-nitrosoureas like the m-tolyl compound may follow distinct pathways (e.g., hydrolysis to ethylene derivatives) .

Key Research Findings and Contradictions

- Dose-Response Uniformity: In vitro, chloroethylnitrosoureas (e.g., BCNU, CCNU) show equivalent cytotoxicity when normalized for exposure time and concentration, suggesting alkylation is the dominant mechanism . However, in vivo, structural modifications (e.g., m-tolyl vs. cyclohexyl) significantly alter therapeutic indexes due to solubility and metabolism differences .

- Contradictory Mutagenicity Data: While CEUs are non-mutagenic , nitrosoureas like BCNU generate mutagenic isocyanates . This highlights the nitroso group’s dual role in enhancing efficacy and toxicity.

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbon of the isocyanate, forming a urea bond:

This exothermic reaction typically requires inert solvents (e.g., tetrahydrofuran, acetonitrile) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reactivity.

Experimental Protocol

-

Reagents :

-

Procedure :

Alternative Method: Cyclization of Precursor Ureas

A patent by US4384140A describes an alternative approach using nitrosation of intermediate ureas.

Key Steps

-

Synthesize N-(2-chloroethyl)-N'-(m-tolyl)urea via condensation of m-toluidine with chloroethylamine and phosgene.

-

Nitrosate the intermediate using sodium nitrite in acidic medium (e.g., formic acid):

Challenges

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics.

Procedure

-

Mix m-toluidine and 2-chloroethyl isocyanate in acetonitrile.

-

Irradiate at 100–130°C for 15–50 minutes under microwave conditions.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-chloroethyl)-3-(m-tolyl)urea, and what reaction conditions optimize yield?

- Methodology :

- Nucleophilic Substitution : React m-toluidine with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Use triethylamine to neutralize HCl byproducts, enhancing reaction efficiency .

- Alternative Route : For analogs, coupling substituted isocyanates with amines via carbodiimide-mediated reactions (e.g., EDCI or DCC) in anhydrous THF at 0–25°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Techniques :

- NMR : Confirm urea NH protons (δ 6.5–8.0 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm for m-tolyl). Chloroethyl groups show δ 3.6–4.0 ppm (CH2Cl) .

- FT-IR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and NH bending at ~1550 cm⁻¹ .

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C10H12ClN3O: 233.06 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can LC-MS/MS elucidate degradation pathways of 1-(2-chloroethyl)-3-(m-tolyl)urea in biological or environmental matrices?

- Workflow :

Sample Preparation : Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) or environmental matrices (e.g., water/soil).

LC-MS/MS Analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor [M+H]⁺ transitions.

Degradation Products : Identify intermediates via neutral loss patterns (e.g., loss of C2H4Cl, m/z 35.5 Da) and compare with synthetic standards. highlights similar fragmentation for chlorinated urea derivatives .

- Key Findings : Hydrolysis of the chloroethyl group may generate 1-(hydroxyethyl)-3-(m-tolyl)urea, while oxidation of the m-tolyl group could yield carboxylic acid derivatives .

Q. What coordination chemistry applications exist for this compound, and how does its structure influence metal-binding behavior?

- Case Study : reports a ruthenium(II) complex where a related urea derivative acts as a κN-donor ligand. The pyridyl nitrogen coordinates to Ru, forming a distorted octahedral geometry.

- Synthesis : React 1-(2-chloroethyl)-3-(m-tolyl)urea with [RuCl2(η⁶-hexamethylbenzene)] in chloroform under N2. Characterize via single-crystal X-ray diffraction (space group P21/c, R-factor = 0.037) .

- Applications : Such complexes are studied for anticancer activity, leveraging Ru’s redox activity and ligand-controlled cytotoxicity .

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Protocol :

Docking Studies : Use AutoDock Vina to model interactions with enzymes like tyrosine kinases or cytochrome P450. The urea moiety often forms hydrogen bonds with catalytic residues (e.g., Asp/Flu in ATP-binding pockets).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Chloroethyl groups may enhance hydrophobic interactions but reduce solubility .

- Validation : Compare predictions with in vitro enzyme inhibition assays (IC50 values). Nitrosourea analogs (e.g., CCNU) show sub-micromolar activity in cancer models .

Data Contradictions and Resolution

- Synthetic Yields : reports 70–85% yields for similar ureas, while notes 50–65% for sterically hindered analogs. Adjust stoichiometry (1.2:1 amine:isocyanate ratio) and solvent polarity to mitigate steric effects .

- Degradation Pathways : LC-MS/MS data in suggests chloroethyl hydrolysis, whereas nitrosoureas in undergo denitrosation. Confirm dominant pathways via isotope-labeling (e.g., ¹⁸O-water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.